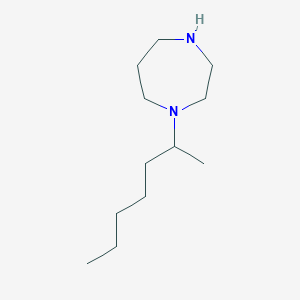

1-(Heptan-2-yl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring followed by the attachment of the heptan-2-yl group. The diazepane ring could potentially be formed through a cyclization reaction involving a suitable diamine and a dihalide . The heptan-2-yl group could then be attached through a nucleophilic substitution reaction .Molecular Structure Analysis

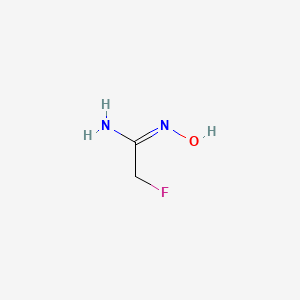

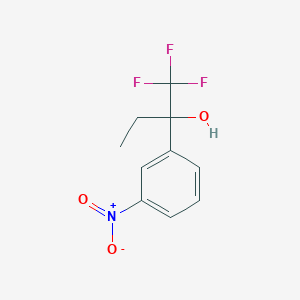

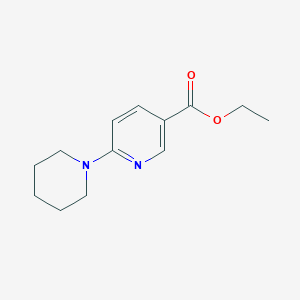

The molecular structure of “1-(Heptan-2-yl)-1,4-diazepane” would be characterized by the presence of the diazepane ring and the heptan-2-yl group. The diazepane ring would introduce some ring strain due to the presence of the two nitrogen atoms, which could potentially influence the reactivity of the compound .Chemical Reactions Analysis

As a diazepane derivative, “1-(Heptan-2-yl)-1,4-diazepane” could potentially undergo a variety of chemical reactions. The nitrogen atoms in the diazepane ring could act as nucleophiles in reactions with electrophiles . The heptan-2-yl group could potentially undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Heptan-2-yl)-1,4-diazepane” would depend on its specific structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its boiling and melting points would depend on the specific interactions between its molecules.Applications De Recherche Scientifique

Anti-Cancer Metastasis Agents

“1-(Heptan-2-yl)-1,4-diazepane” derivatives have been studied for their potential as CXCR2 selective antagonists . This application is significant in the treatment of metastatic cancer. By antagonizing CXCR2, a chemokine receptor, these compounds can inhibit cancer cell migration and proliferation .

Chemokine Receptor Research

The compound’s interaction with chemokine receptors like CXCR1 and CXCR2 is of great interest. These receptors play a crucial role in inflammatory responses and are a target for therapeutic intervention in various diseases, including cancer .

Pharmacokinetics and Drug Stability

Research into “1-(Heptan-2-yl)-1,4-diazepane” includes its pharmacokinetic properties and stability in biological fluids. This is crucial for developing oral medications, as it affects the drug’s absorption, distribution, metabolism, and excretion .

Molecular Docking Studies

Molecular docking studies of “1-(Heptan-2-yl)-1,4-diazepane” can provide insights into the molecular interactions between the compound and its target receptors. This helps in understanding the binding affinities and can guide the design of more potent derivatives .

Anti-Inflammatory Applications

Due to its interaction with chemokine receptors, “1-(Heptan-2-yl)-1,4-diazepane” may also have applications in treating inflammatory diseases . By modulating the immune response, it could potentially be used to treat conditions like arthritis or asthma .

Antiviral and Antiulcer Activity

Derivatives of “1-(Heptan-2-yl)-1,4-diazepane” have shown promise in antiviral and antiulcer activity . This suggests a potential for these compounds to be developed into treatments for viral infections and gastrointestinal ulcers .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of “1-(Heptan-2-yl)-1,4-diazepane” are currently unknown. This compound is structurally similar to other bicyclo[2.2.1]heptane derivatives , which have been found to interact with various biological targets.

Mode of Action

Given its structural similarity to other bicyclo[2.2.1]heptane derivatives , it may interact with biological targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by “1-(Heptan-2-yl)-1,4-diazepane” are currently unknown. Bicyclo[2.2.1]heptane derivatives have been found to participate in various biochemical reactions

Pharmacokinetics

The molecular weight of similar compounds, such as Heptan-2-yl formate, is 144.2114 , which might suggest good bioavailability, but without specific studies, it’s hard to predict the ADME properties of “1-(Heptan-2-yl)-1,4-diazepane”.

Propriétés

IUPAC Name |

1-heptan-2-yl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-4-5-7-12(2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXRRIJCOIRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Heptan-2-yl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)